molecular formula C11H11ClN2O2 B13869255 2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one

2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one

Cat. No.: B13869255
M. Wt: 238.67 g/mol
InChI Key: CIBOERCCLUGYIP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one typically involves the reaction of 7-methoxy-3-methylquinazolin-4-one with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.

    Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.

    Reduction: Dihydroquinazolinone derivatives with potential biological activities.

Scientific Research Applications

2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one has been extensively studied for its applications in various fields:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of probes for studying biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4(3H)-quinazolinone
  • 2-(Chloromethyl)-3-methylquinazolin-4-one
  • 2-(Chloromethyl)-7-methoxyquinazolin-4-one

Uniqueness

2-(Chloromethyl)-7-methoxy-3-methylquinazolin-4-one is unique due to the presence of both the methoxy and methyl groups on the quinazolinone ring. These substituents can significantly influence the compound’s electronic properties and reactivity, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Additionally, the specific substitution pattern can enhance the compound’s selectivity and potency in biological applications.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

2-(chloromethyl)-7-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-14-10(6-12)13-9-5-7(16-2)3-4-8(9)11(14)15/h3-5H,6H2,1-2H3

InChI Key

CIBOERCCLUGYIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)CCl

Origin of Product

United States

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